1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine
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Overview
Description
1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine, also known as MET, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been shown to have anticonvulsant effects and to reduce anxiety and depression-like behavior in animal models. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine in lab experiments is its potential therapeutic properties. This compound has been shown to have a wide range of effects on the central nervous system, making it a useful tool for studying various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys, which may limit its use in certain experiments.
Future Directions
For the study of 1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine include investigating its potential therapeutic properties, studying its toxicity, and investigating its effects on other systems in the body.
Synthesis Methods
The synthesis method of 1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine involves the reaction of 4-methylthiobenzoyl chloride with 1-ethylpiperazine in the presence of a base. The resulting compound is then acetylated with acetic anhydride to obtain this compound. This method has been optimized to obtain high yields of pure this compound.
Scientific Research Applications
1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine has been extensively used in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use in the treatment of depression and anxiety disorders. In addition, this compound has been studied for its effects on the central nervous system and its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-3-16-8-10-17(11-9-16)15(18)12-19-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUODRYBCPAQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CSC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200705 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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